

Spectroscopic Data and Experimental Protocols for **tert-Butyldiphenylphosphine**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyldiphenylphosphine*

Cat. No.: B1265831

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyldiphenylphosphine**, a common organophosphorus ligand in catalysis and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **tert-Butyldiphenylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.70 - 7.30	Multiplet	10H	Phenyl (C_6H_5)
1.25	Doublet	9H	tert-Butyl ($C(CH_3)_3$)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
135.0 - 128.0	Phenyl carbons
33.5	Quaternary carbon of tert-butyl group
30.5	Methyl carbons of tert-butyl group

³¹P NMR (Phosphorus-31 NMR)

Chemical Shift (δ) ppm
~28

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3055	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch (tert-butyl)
1480, 1435	Strong	Phenyl C=C stretch
1390, 1365	Medium	C-H bend (tert-butyl)
740, 695	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
242	Moderate	$[M]^+$ (Molecular Ion)
185	High	$[M - C(CH_3)_3]^+$
108	High	$[P(C_6H_5)]^+$
57	High	$[C(CH_3)_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Air-Sensitive Protocol)

tert-Butyldiphenylphosphine is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

- Solvent Degassing: Use a deuterated solvent appropriate for NMR (e.g., $CDCl_3$, C_6D_6). Degas the solvent by three freeze-pump-thaw cycles.
- Sample Weighing: In a glovebox, accurately weigh 10-20 mg of **tert-butyldiphenylphosphine** directly into an NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the NMR tube.
- Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, flame-sealing the NMR tube is recommended.
- Mixing: Gently invert the tube to dissolve the sample completely.

Instrument Parameters

- 1H NMR:

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz or higher
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 seconds
- ^{31}P NMR:
 - Spectrometer Frequency: 162 MHz or higher
 - Pulse Sequence: Proton-decoupled single-pulse sequence
 - Number of Scans: 64-256
 - Relaxation Delay: 2-5 seconds
 - Reference: 85% H_3PO_4 (external standard)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This method is suitable for solid samples and requires minimal sample preparation.

- Instrument Background: Record a background spectrum of the clean, empty ATR crystal.

- Sample Application: Place a small amount of solid **tert-butyldiphenylphosphine** onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Collect the FTIR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

Due to its volatility, **tert-butyldiphenylphosphine** can be analyzed by EI-MS.

- Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- Ionization: Use a standard electron energy of 70 eV.
- Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Data Acquisition: Acquire the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **tert-butyldiphenylphosphine**.

Spectroscopic Analysis Workflow for tert-Butyldiphenylphosphine

Sample Preparation

tert-Butyldiphenylphosphine
(Air-Sensitive Solid)Handle in Glovebox
or on Schlenk LineDissolve in
Degassed CDCl_3 Place on
ATR CrystalLoad onto
Direct Insertion Probe

Spectroscopic Analysis

NMR Spectrometer
(^1H , ^{13}C , ^{31}P)

ATR-FTIR Spectrometer

Mass Spectrometer (EI)

NMR Spectra
(Chemical Shifts,
Coupling Constants)IR Spectrum
(Vibrational Frequencies)Mass Spectrum
(m/z , Fragmentation)

Data Processing & Interpretation

Structural Elucidation

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Spectroscopic analysis workflow.

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